4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Azetidine Substitution: The azetidine moiety can be introduced through nucleophilic substitution reactions, where the cyclopentylmethyl group is attached to the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyrazole or azetidine rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.
Scientific Research Applications
4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, including inhibitors and modulators of biological targets.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the azetidine moiety can influence the compound’s binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of the azetidine moiety.
4-bromo-1H-pyrazole: Lacks the azetidine and cyclopentylmethyl groups, making it a simpler structure.
1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains different substituents on the pyrazole ring.
Uniqueness
4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to the presence of both the bromine atom and the cyclopentylmethyl-substituted azetidine moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H20BrN3 |
---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
4-bromo-1-[[1-(cyclopentylmethyl)azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C13H20BrN3/c14-13-5-15-17(10-13)9-12-7-16(8-12)6-11-3-1-2-4-11/h5,10-12H,1-4,6-9H2 |
InChI Key |
NESWRBXSDOLXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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